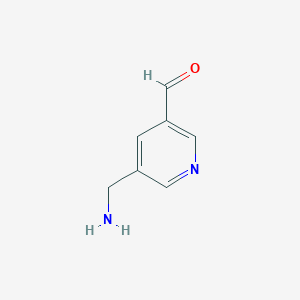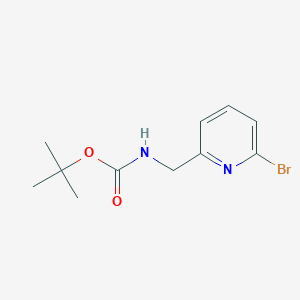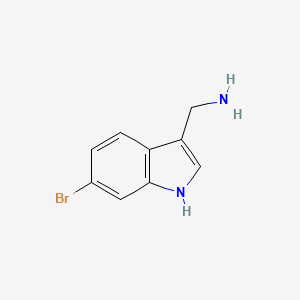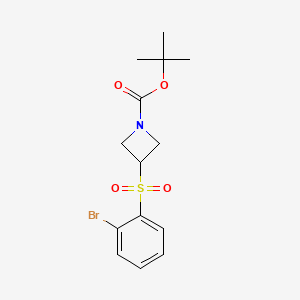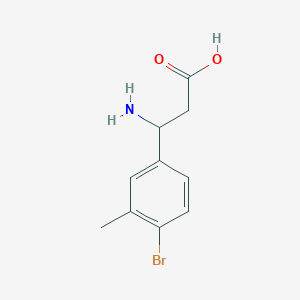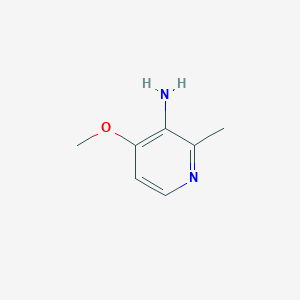
3-Pyridinamine, 4-methoxy-2-methyl-
説明
The compound "3-Pyridinamine, 4-methoxy-2-methyl-" is a pyridine derivative, which is a class of compounds that have been extensively studied due to their wide range of applications in medicinal chemistry, agrochemicals, and materials science. Pyridine derivatives are known for their diverse chemical reactivity and structural motifs that can be tailored for specific functions .
Synthesis Analysis
The synthesis of pyridine derivatives often involves strategic functionalization to introduce various substituents that can modulate the compound's properties. For instance, the synthesis of 5-methoxylated 3-pyrrolin-2-ones, which share a similar methoxy substitution pattern, is achieved through the rearrangement of chlorinated pyrrolidin-2-ones with alkaline methoxide in methanol . A similar approach is used for the synthesis of 3-methoxy-4-methylamino pyrrolidines, which are synthesized via a stereoselective approach and are part of the structure of certain antitumor and antibacterial agents . Moreover, the synthesis of 2-chloromethyl-4-methoxy-3,5-dimethylpyridine is performed using a selective chlorinating reagent from 2-methylpyridine N-oxide under mild conditions .
Molecular Structure Analysis
The molecular structure of pyridine derivatives is often characterized using various spectroscopic techniques. For example, the structural features of some pyridine derivatives have been studied by IR and electronic spectroscopy, and their optical properties investigated by UV–vis absorption and fluorescence spectroscopy . The crystal structures of related compounds have been determined by single crystal X-ray diffraction, revealing normal bond lengths and angles and highlighting the importance of hydrogen bonding .
Chemical Reactions Analysis
Pyridine derivatives undergo a variety of chemical reactions depending on their substituents and reaction conditions. For instance, the UV-irradiation of methyl 4-pyridinecarboxylate in methanol can lead to methoxylation at the 3-position under oxygen or methoxylation and hydroxymethylation at the 2-position under nitrogen . The reactivity of these compounds can be further explored to synthesize highly functionalized isoxazoles and other heterocycles .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives are influenced by their molecular structure and substituents. The compounds exhibit different absorption and emission spectra depending on the solvent and can show solvent effects on their absorption spectra . The photoreactivity of these compounds can also vary with the atmosphere, as demonstrated by the atmosphere-dependent photoreaction of methyl 4-pyridinecarboxylate . Additionally, the synthesis and structural studies of N-substituted-3-hydroxy-2-methyl-4(1H)-pyridinones provide insights into the hydrogen bonding and mass spectrometric properties of these compounds .
科学的研究の応用
Electrophilic Substitution in Organic Chemistry
"3-Pyridinamine, 4-methoxy-2-methyl-" and related pyridine derivatives have been studied for their reactivity in electrophilic substitution reactions. For instance, 3-Hydroxy- and 3-methoxy-pyridine undergo nitration as their corresponding conjugate acids at specific positions, demonstrating their importance in organic synthesis (Katritzky, Tarhan, & Suna Tarhan, 1970).
Catalysis and Methylation Techniques
Innovative catalytic methods for methylation of pyridine derivatives, crucial in drug discovery and organic chemistry, have been developed. These methods use feedstock chemicals like methanol and formaldehyde for direct introduction of a methyl group onto the aromatic ring of pyridines, including "3-Pyridinamine, 4-methoxy-2-methyl-" (Grozavu et al., 2020).
Reactions with Caesium Fluoroxysulphate
Pyridine derivatives, including "3-Pyridinamine, 4-methoxy-2-methyl-," react with caesium fluoroxysulphate to produce various products like fluoropyridines and alkoxypyridines. These reactions demonstrate significant solvent-dependence, highlighting their potential in synthetic organic chemistry (Stavber & Zupan, 1990).
Corrosion Inhibition
Pyridine derivatives, such as 2-amino-6-methoxy-4-phenylpyridine-3,5-dicarbonitrile, have been studied for their corrosion inhibition properties on mild steel in acidic environments. These compounds, closely related to "3-Pyridinamine, 4-methoxy-2-methyl-," show potential as mixed-type inhibitors, mainly cathodic, useful in industrial applications (Ansari, Quraishi, & Ambrish Singh, 2015).
Photochemical Reactions
Studies on the photochemical reactions of pyridine derivatives, such as 3-pyridinecarboxamide, in methanol have shown complex behaviors like methoxylation and methylation at various positions. These findings are relevant for understanding the photoreactive nature of similar compounds, including "3-Pyridinamine, 4-methoxy-2-methyl-" (Sugimori & Itoh, 1986).
生化学分析
Biochemical Properties
4-methoxy-2-methylpyridin-3-amine plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The nature of these interactions often involves the binding of 4-methoxy-2-methylpyridin-3-amine to the active sites of these enzymes, thereby modulating their catalytic activity.
Cellular Effects
The effects of 4-methoxy-2-methylpyridin-3-amine on cellular processes are profound. This compound influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of certain genes involved in metabolic pathways . Additionally, 4-methoxy-2-methylpyridin-3-amine can alter cell signaling by interacting with specific receptors on the cell surface, leading to changes in cellular responses.
Molecular Mechanism
At the molecular level, 4-methoxy-2-methylpyridin-3-amine exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their structure and function. This binding can result in either inhibition or activation of the target molecules. For instance, 4-methoxy-2-methylpyridin-3-amine has been found to inhibit certain enzymes by occupying their active sites, preventing substrate binding and subsequent catalytic activity . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-methoxy-2-methylpyridin-3-amine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-methoxy-2-methylpyridin-3-amine is relatively stable under standard laboratory conditions, but it can degrade over extended periods . This degradation can lead to a decrease in its efficacy and potential changes in its biological activity.
Dosage Effects in Animal Models
The effects of 4-methoxy-2-methylpyridin-3-amine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of metabolic pathways and enhancement of cellular function. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications.
Metabolic Pathways
4-methoxy-2-methylpyridin-3-amine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in its metabolism . These interactions can affect the metabolic flux and levels of various metabolites in the body. The compound’s metabolism may also involve conjugation reactions, leading to the formation of more water-soluble metabolites that can be excreted from the body.
Transport and Distribution
The transport and distribution of 4-methoxy-2-methylpyridin-3-amine within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . For instance, it may be transported into cells via specific membrane transporters and subsequently distributed to various organelles, where it exerts its biological effects.
Subcellular Localization
The subcellular localization of 4-methoxy-2-methylpyridin-3-amine is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect its interactions with other biomolecules and its overall biological activity. For example, localization to the mitochondria may influence cellular energy metabolism, while localization to the nucleus may impact gene expression.
特性
IUPAC Name |
4-methoxy-2-methylpyridin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-5-7(8)6(10-2)3-4-9-5/h3-4H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQNCFLOLQRGANX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1N)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301299079 | |
| Record name | 4-Methoxy-2-methyl-3-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301299079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
89943-08-8 | |
| Record name | 4-Methoxy-2-methyl-3-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89943-08-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methoxy-2-methyl-3-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301299079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methoxy-2-methylpyridin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



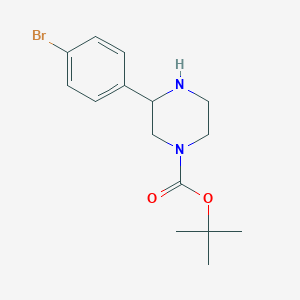

![Red-CLA [Chemiluminescence Reagent]](/img/structure/B3030312.png)
![5,5,8,8-Tetramethyl-3-(6-(6-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydrobenzo[e][1,2,4]triazin-3-yl)pyridin-2-yl)pyridin-2-yl)-5,6,7,8-tetrahydrobenzo[e][1,2,4]triazine](/img/structure/B3030313.png)

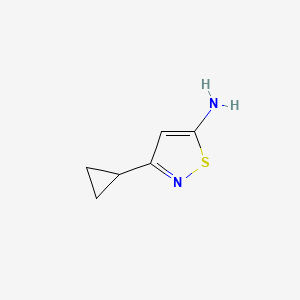
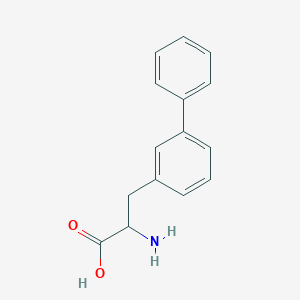
![tert-Butyl 3-{[(4-bromophenyl)methyl]amino}azetidine-1-carboxylate](/img/structure/B3030322.png)
